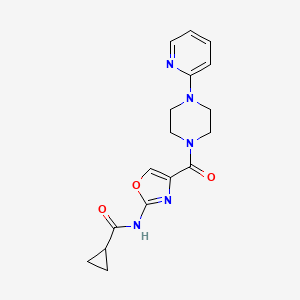
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s linked to a pyridine ring, another common feature in many drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a pyridine derivative .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine and pyridine rings, as well as the oxazole ring and the cyclopropane ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carbonyl group could potentially undergo reactions such as nucleophilic addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the piperazine ring could potentially make the compound basic .
Aplicaciones Científicas De Investigación
α2-Adrenergic Receptor Antagonists
Some derivatives of pyridinylpiperazine, which is a part of the structure of the compound , are known to act as potent and selective α2-adrenergic receptor antagonists . These receptors are a class of G protein-coupled receptors that are targets for many drugs used to treat various psychiatric and neurological disorders.
Anti-tubercular Agents
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Although the exact compound was not tested, it’s reasonable to hypothesize that it might have similar properties due to the structural similarities.
Anti-fibrosis Activity
Some compounds with a similar structure have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis, on HSC-T6 cells . This suggests that the compound could potentially be used in the treatment of fibrotic diseases.
Antipsychotic Drugs
Pyridinylpiperazine derivatives are used in some antipsychotic drugs . Given the structural similarities, it’s possible that the compound could have similar applications.
Antiretroviral Drugs
Some pyridinylpiperazine derivatives are used in antiretroviral drugs . This suggests that the compound could potentially be used in the treatment of retroviral infections, such as HIV.
Antidepressant Drugs
Mirtazapine, an antidepressant, is a derivative of pyridinylpiperazine . This suggests that the compound could potentially have applications in the treatment of depression.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-15(12-4-5-12)20-17-19-13(11-25-17)16(24)22-9-7-21(8-10-22)14-3-1-2-6-18-14/h1-3,6,11-12H,4-5,7-10H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRMOTRESMCRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

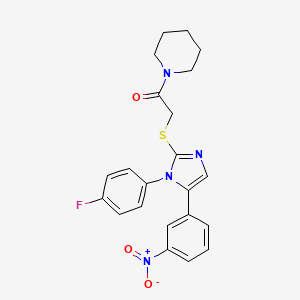
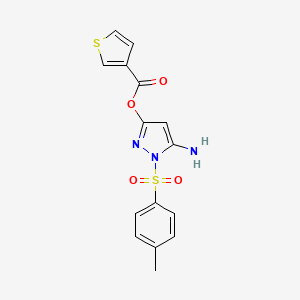
![N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2815410.png)
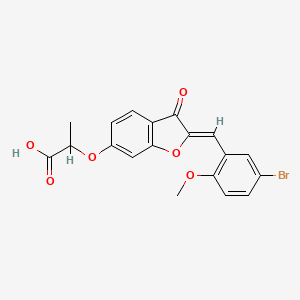
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2815412.png)
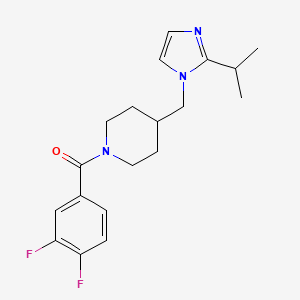

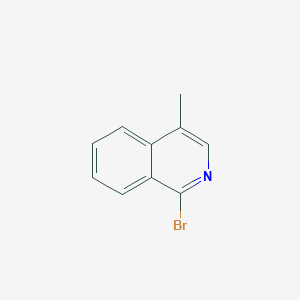
![1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2815418.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2815419.png)
![8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2815420.png)


